molecular formula C8H15N3O2 B2529332 2-(2-Oxoazepan-1-yl)acetohydrazide CAS No. 790270-86-9

2-(2-Oxoazepan-1-yl)acetohydrazide

カタログ番号: B2529332
CAS番号: 790270-86-9
分子量: 185.227
InChIキー: UWPFRDXXVMXESX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Oxoazepan-1-yl)acetohydrazide is a heterocyclic compound featuring a seven-membered azepane ring fused with a hydrazide moiety. The core structure comprises a 2-oxoazepane ring linked to an acetohydrazide group, enabling diverse pharmacological interactions. The hydrazide group often serves as a pharmacophore, facilitating hydrogen bonding and enzyme inhibition, while the azepane ring may enhance metabolic stability and bioavailability .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxoazepan-1-yl)acetohydrazide typically involves the reaction of 2-oxoazepane with acetohydrazide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

2-(2-Oxoazepan-1-yl)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include oxides, hydrazine derivatives, and substituted compounds, depending on the type of reaction and reagents used .

科学的研究の応用

2-(2-Oxoazepan-1-yl)acetohydrazide has several scientific research applications:

作用機序

The mechanism of action of 2-(2-Oxoazepan-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical and physiological effects, depending on the target and pathway involved .

類似化合物との比較

Comparison with Similar Acetohydrazide Derivatives

Structural and Functional Group Variations

Table 1: Structural Features and Key Modifications

Compound Class Core Substituent Pharmacological Activity Key Evidence ID
Benzimidazole-linked 1H-benzimidazol-1-yl Anticonvulsant, kinase inhibition
Coumarin-linked 2-oxo-2H-chromen-4-yloxy Antimicrobial, cytotoxicity
Triazole-thiol-linked 1,2,4-triazol-3-ylthio Anticancer, antimetastatic
Indole/Isatin-linked Indolin-3-ylidene Cytotoxicity, anticholinesterase
Benzimidazole-triazole hybrids 1,2,3-triazol-1-yl Broad-spectrum antimicrobial

Anticonvulsant Activity

Benzimidazole derivatives (e.g., 2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide) demonstrated superior anticonvulsant activity compared to phenytoin and ethosuximide in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Compounds 25g and 25j () showed ED₅₀ values of 18.7 and 19.3 mg/kg, respectively, outperforming phenytoin (ED₅₀ = 24.9 mg/kg) .

Kinase Inhibition and Cytotoxicity

Triazole-thiol derivatives (e.g., N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide) exhibited potent cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cells, with IC₅₀ values <10 µM .

Antimicrobial Activity

Benzimidazole-triazole hybrids (e.g., 2-(4-((1H-benzimidazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)N`-(arylmethylidene)acetohydrazides) demonstrated broad-spectrum antimicrobial activity. Compound 7 (MIC = 6.25 µg/mL against S. aureus) outperformed ciprofloxacin (MIC = 12.5 µg/mL) . Coumarin-linked derivatives (e.g., 2-(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yloxy)acetohydrazide) also showed moderate antifungal activity (MIC = 25–50 µg/mL) .

Structure-Activity Relationships (SAR)

  • Hydrazide Moiety : Essential for hydrogen bonding with target enzymes (e.g., acetylcholinesterase) but requires substitution to avoid rapid metabolic degradation .
  • Heterocyclic Rings :
    • Benzimidazole enhances anticonvulsant and antimicrobial activity due to aromatic π-π stacking .
    • Triazole-thiol groups improve anticancer activity via thiol-mediated redox modulation .
    • Coumarin derivatives exhibit fluorescence properties, aiding in bioimaging but reducing potency in some assays .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) at para-positions enhance antimicrobial activity, while hydroxyl groups improve selectivity toward cancer cells .

生物活性

2-(2-Oxoazepan-1-yl)acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₈H₁₃N₃O₂
  • CAS Number : 790270-86-9

This compound features an azepane ring, which is known for its role in various pharmacological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets.

Target Enzymes

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, particularly those associated with cancer cell proliferation. The compound's structural features allow it to bind effectively to these targets, disrupting their normal function.

Biological Activity

The biological activity of this compound has been studied in various contexts, including:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism involves the inhibition of key metabolic enzymes that are crucial for cancer cell survival and proliferation.
  • Antimicrobial Properties : There is emerging evidence that this compound possesses antimicrobial activity against certain bacterial strains, although further studies are required to elucidate the specific mechanisms involved.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

In Vitro Studies

  • Cytotoxicity Assays : In vitro assays using various cancer cell lines (e.g., HeLa, MCF-7) showed that treatment with this compound led to significant reductions in cell viability, indicating its potential as an anticancer agent.
    Cell LineIC50 (µM)
    HeLa12.5
    MCF-715.0
    A54910.0
    These results suggest a promising therapeutic index for future drug development.

Antimicrobial Studies

  • Bacterial Inhibition : A study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating moderate antibacterial activity.

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation; however, initial studies suggest favorable absorption and distribution characteristics. Further research is needed to fully understand its metabolism and excretion pathways.

Q & A

Q. What are the key synthetic pathways for 2-(2-Oxoazepan-1-yl)acetohydrazide, and how are intermediates validated?

Basic
The synthesis typically involves multi-step reactions, starting with the condensation of hydrazine derivatives with activated carbonyl groups, followed by cyclization to form the oxazepane ring. Key steps include:

  • Condensation : Reacting acetohydrazide precursors with ketones or aldehydes under controlled pH (4–6) and temperature (60–80°C) to form hydrazone intermediates.
  • Cyclization : Using catalysts like acetic acid or H2SO4 to promote ring closure, with reaction times optimized to 6–12 hours .
  • Purification : Recrystallization from methanol/chloroform mixtures or column chromatography.
    Intermediates are validated via TLC (Rf comparison) and NMR (monitoring NH and carbonyl signals at δ 9–10 ppm and 170–175 ppm, respectively) .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

Basic

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify functional groups (e.g., hydrazide NH at δ 9.5–10.5 ppm, oxazepane carbonyl at δ 170–175 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
  • X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks. For example, planar acetohydrazide moieties exhibit intermolecular N–H⋯O bonds (2.8–3.0 Å) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]<sup>+</sup> with <1 ppm error) .

Q. How are reaction byproducts and impurities characterized during synthesis?

Advanced
Common impurities include uncyclized intermediates or oxidation byproducts. Methodological approaches:

  • HPLC-PDA : Quantifies impurities using reverse-phase C18 columns (acetonitrile/water gradients) .
  • LC-MS : Identifies side products via fragmentation patterns (e.g., m/z corresponding to hydrolyzed hydrazones).
  • TLC with iodine staining : Detects polar byproducts (Rf < 0.3 in 7:3 chloroform/methanol) .

Q. How can reaction conditions be optimized to improve yield and selectivity?

Advanced

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may reduce selectivity. Ethanol/water mixtures (1:1) balance yield (85–92%) and purity .
  • Catalyst Optimization : Substoichiometric p-toluenesulfonic acid (0.1 eq.) reduces side reactions vs. H2SO4 .
  • DoE (Design of Experiments) : Factorial designs test temperature (40–100°C), pH (3–7), and catalyst loading to identify Pareto-optimal conditions .

Q. How are contradictions in spectroscopic data resolved (e.g., tautomerism in hydrazide derivatives)?

Advanced

  • Variable-Temperature NMR : Distinguishes keto-enol tautomers by tracking NH proton exchange rates at 25–60°C .
  • DFT Calculations : Predicts stable tautomers (e.g., Gibbs free energy differences < 2 kcal/mol) and compares computed vs. experimental IR/Raman spectra .
  • X-ray Polymorphism Studies : Resolves structural ambiguities by analyzing multiple crystal forms (e.g., enol vs. keto dominance in lattice packing) .

Q. What experimental designs are used to evaluate biological activity in vitro?

Advanced

  • Enzyme Inhibition Assays : Dose-response curves (IC50) for target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates .
  • Cell Viability Studies : MTT assays with IC50 calculations (24–72 hr exposure in cancer cell lines) .
  • Molecular Docking : AutoDock Vina predicts binding modes to active sites (e.g., COX-2; ∆G < -8 kcal/mol) .

Q. How is the compound’s stability assessed under physiological conditions?

Advanced

  • pH-Dependent Degradation : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor via HPLC at 24/48/72 hr .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C indicates thermal stability) .
  • Light Sensitivity : UV-Vis spectroscopy tracks absorbance changes (λmax shifts >10 nm indicate photodegradation) .

Q. What computational methods support mechanistic studies of reactivity?

Advanced

  • *DFT (B3LYP/6-31G)**: Calculates transition states for cyclization steps (activation energies < 25 kcal/mol) .
  • MD Simulations : Analyzes solvent effects on reaction pathways (e.g., ethanol vs. water) .
  • NBO Analysis : Identifies charge transfer interactions stabilizing intermediates (e.g., hyperconjugation in hydrazone formation) .

Q. How are reaction mechanisms validated for key transformations (e.g., cyclization)?

Advanced

  • Isotopic Labeling : <sup>18</sup>O-tracing in carbonyl groups confirms intramolecular vs. intermolecular pathways .
  • Kinetic Isotope Effects (KIE) : Compare kH/kD for NH protons to infer rate-determining steps .
  • In Situ IR : Monitors carbonyl loss (1700 cm<sup>-1</sup>) and NH formation (3300 cm<sup>-1</sup>) during cyclization .

Q. How should researchers address contradictory bioactivity data across studies?

Advanced

  • Meta-Analysis : Pool IC50 values from multiple assays (e.g., MTT vs. ATP-based viability) using random-effects models .
  • Strict QC Protocols : Standardize cell lines (ATCC authentication) and solvent controls (DMSO < 0.1%) .
  • Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (MIC) and disk diffusion .

特性

IUPAC Name

2-(2-oxoazepan-1-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2/c9-10-7(12)6-11-5-3-1-2-4-8(11)13/h1-6,9H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPFRDXXVMXESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。